

Technical Guide: 6-Chloro-2,3-dihydro-1H-indole hydrochloride

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Compound of Interest

Compound Name: 6-Chloro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B1358354

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CAS Number: 89978-84-7

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Chloro-2,3-dihydro-1H-indole hydrochloride**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a comprehensive experimental protocol for the synthesis of its free base, and explores the biological context and potential applications based on related molecular structures.

Chemical and Physical Properties

6-Chloro-2,3-dihydro-1H-indole hydrochloride, also known as 6-chloroindoline hydrochloride, is a solid organic compound. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for many biological assays. While specific experimentally determined data for the hydrochloride salt is limited in publicly available literature, the properties of the free base and computed data for the salt provide a solid foundation for its use in research.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	89978-84-7	PubChem[1]
Molecular Formula	C ₈ H ₉ Cl ₂ N	PubChem[1]
Molecular Weight	190.07 g/mol	PubChem[1]
IUPAC Name	6-chloro-2,3-dihydro-1H-indole;hydrochloride	PubChem[1]
Canonical SMILES	C1CNC2=C1C=CC(=C2)Cl.Cl	PubChem[1]
Free Base CAS Number	52537-00-5	ChemicalBook[2]
Free Base Molecular Formula	C ₈ H ₈ CIN	ChemicalBook[2]
Free Base Molecular Weight	153.61 g/mol	ChemicalBook[2]

Synthesis and Purification

The synthesis of 6-Chloro-2,3-dihydro-1H-indole typically proceeds via the reduction of 6-chloro-1H-indole. The resulting free base can then be converted to the hydrochloride salt through treatment with hydrochloric acid.

Experimental Protocol: Synthesis of 6-Chloro-2,3-dihydro-1H-indole (Free Base)

This protocol is adapted from a general procedure for the reduction of indoles to indolines.[2]

Materials:

- 6-Chloro-1H-indole
- Glacial Acetic Acid
- Sodium cyanoborohydride (NaBH₃CN)
- Ethyl acetate
- 5N Sodium hydroxide (NaOH) solution

- Magnesium sulfate ($MgSO_4$), anhydrous
- Nitrogen gas supply

Procedure:

- Under a nitrogen atmosphere, dissolve 6-chloro-1H-indole (e.g., 2 g, 0.013 mol) in glacial acetic acid (10 mL) in a suitable reaction flask.
- To the stirred solution, add sodium cyanoborohydride (1.24 g, 1.5 equivalents) portion-wise.
- Continue stirring the reaction mixture at room temperature for 20 minutes.
- Upon completion of the reaction (which can be monitored by thin-layer chromatography), dilute the mixture with ethyl acetate.
- Transfer the diluted mixture to a separatory funnel and wash with a 5N aqueous sodium hydroxide solution to neutralize the acetic acid and remove impurities.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 6-chloro-2,3-dihydro-1H-indole.
- The crude product can be further purified by column chromatography if necessary. Mass spectrometry of the crude product should show a peak at m/z 154.0 ($M+1$).[\[2\]](#)

Preparation of the Hydrochloride Salt

To prepare the hydrochloride salt, the purified 6-chloro-2,3-dihydro-1H-indole free base is typically dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate of **6-Chloro-2,3-dihydro-1H-indole hydrochloride** can then be collected by filtration, washed with the solvent, and dried.

Biological Context and Potential Applications

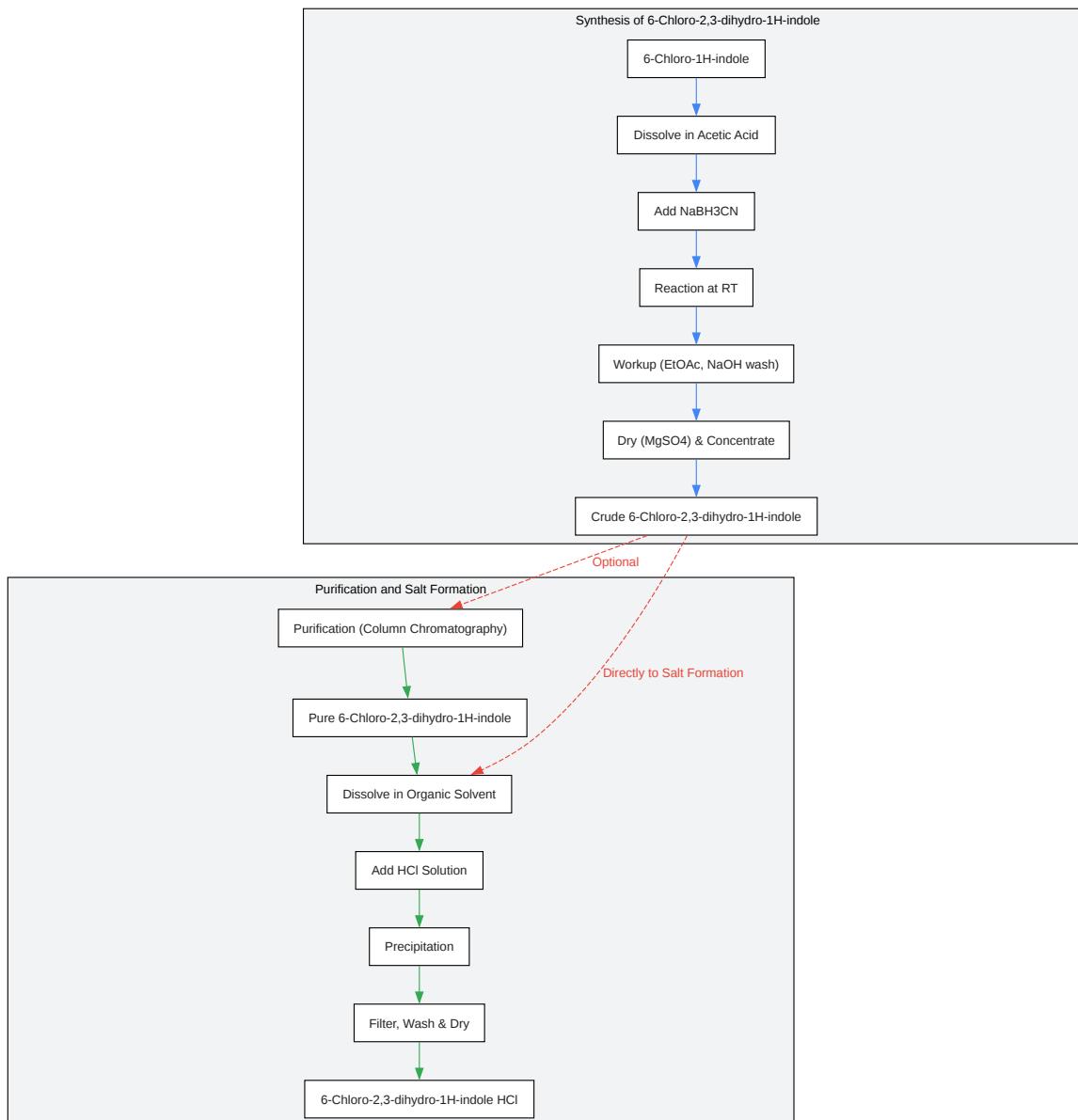
While specific biological activity data for **6-Chloro-2,3-dihydro-1H-indole hydrochloride** is not extensively reported, the broader class of substituted indoles and indolines are known to possess a wide range of pharmacological activities.

Closely related dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.^[3] The chlorine substituent can participate in halogen bonding with the ATP-binding site of kinases, potentially enhancing potency and selectivity. The non-planar indoline scaffold may also allow for different binding orientations compared to the planar indole ring.^[3]

Furthermore, derivatives of 6,7-dichloro-1H-indole-2,3-dione have been identified as potent activators of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1).^[3] These channels are implicated in various physiological processes, and their modulation is a therapeutic strategy for conditions such as hypertension and autoimmune diseases. This suggests that the 6-chloro-2,3-dihydro-1H-indole scaffold could serve as a valuable starting point for the design of novel modulators of these ion channels.

Experimental Workflows

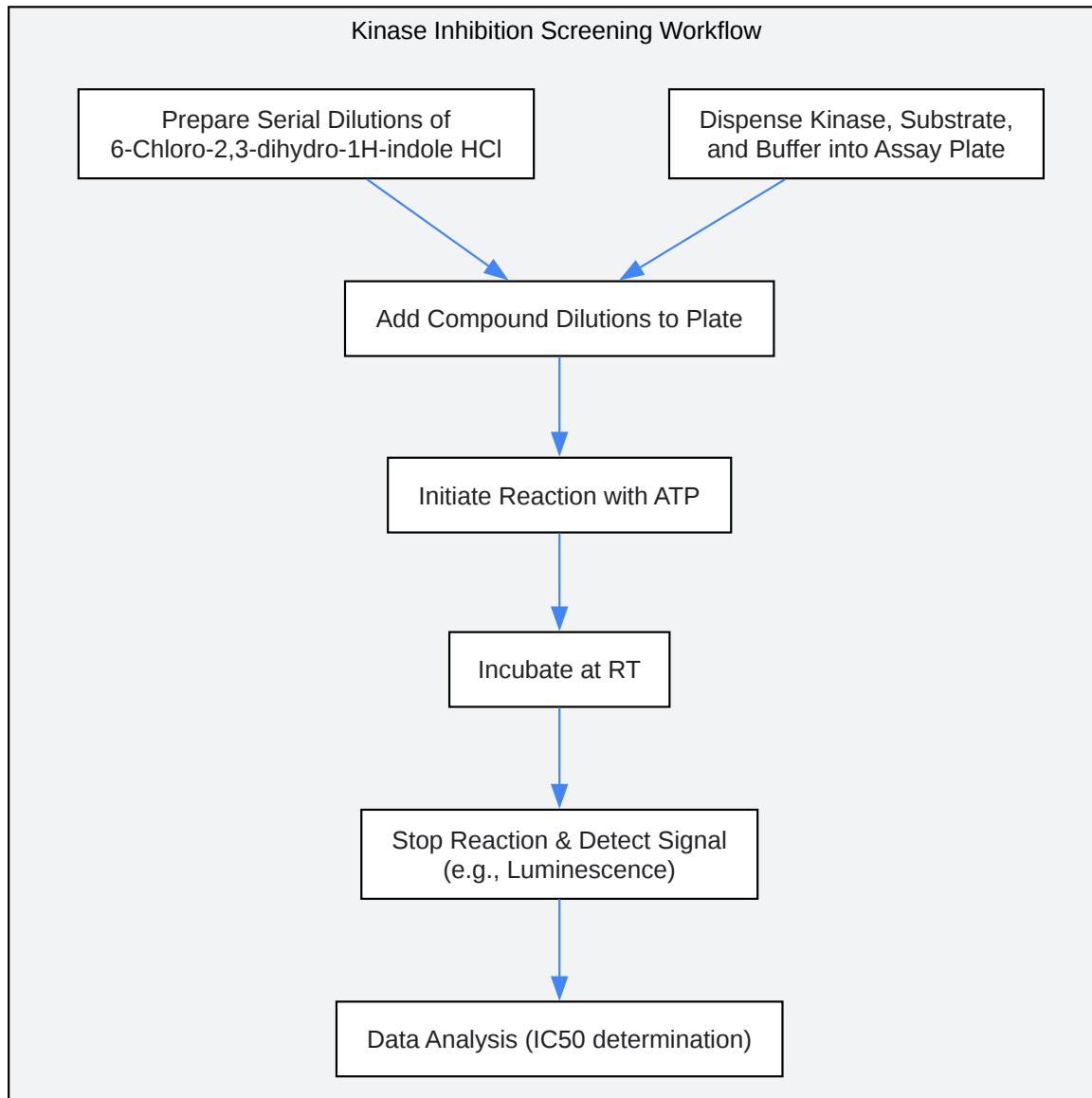
The following diagram illustrates a general workflow for the synthesis and purification of 6-Chloro-2,3-dihydro-1H-indole and its subsequent conversion to the hydrochloride salt.



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Caption: Synthetic and purification workflow for **6-Chloro-2,3-dihydro-1H-indole hydrochloride**.

The following diagram illustrates a conceptual workflow for screening the biological activity of **6-Chloro-2,3-dihydro-1H-indole hydrochloride**, for instance, in a kinase inhibition assay.



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Caption: General workflow for a kinase inhibition assay.

Conclusion

6-Chloro-2,3-dihydro-1H-indole hydrochloride is a readily synthesizable compound that holds promise as a scaffold for the development of new therapeutic agents. While direct biological data is currently sparse, the known activities of related compounds, particularly in the areas of kinase inhibition and ion channel modulation, provide a strong rationale for its further investigation in drug discovery programs. This guide provides foundational information to support such research endeavors.

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